molecular formula C13H11NO4S B3443935 5-hydroxy-2-[(2-thienylacetyl)amino]benzoic acid

5-hydroxy-2-[(2-thienylacetyl)amino]benzoic acid

Cat. No.: B3443935
M. Wt: 277.30 g/mol
InChI Key: BRNOMOBYNGYQJW-UHFFFAOYSA-N
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Description

“5-hydroxy-2-[(2-thienylacetyl)amino]benzoic acid” seems to be a complex organic compound. It likely contains an amino group (-NH2), a carboxylic acid group (-COOH), a hydroxy group (-OH), and a thienylacetyl group attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-amino benzoic acid derivatives, are synthesized by reacting 2-amino benzoic acid with appropriate alcohol in the presence of sulphuric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the amino group might undergo acylation, and the carboxylic acid group might react with bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, it might exhibit a certain solubility in water, a specific melting point, and certain reactivity based on its functional groups .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, aminosalicylic acid, a compound with similar functional groups, is used as an anti-mycobacterial agent .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and storage would be necessary to ensure safety .

Properties

IUPAC Name

5-hydroxy-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-8-3-4-11(10(6-8)13(17)18)14-12(16)7-9-2-1-5-19-9/h1-6,15H,7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNOMOBYNGYQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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